4-Methyl-L-glutamate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11NO4 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
(2S)-2-amino-4-methylpentanedioic acid |
InChI |
InChI=1S/C6H11NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3?,4-/m0/s1 |
InChI Key |
KRKRAOXTGDJWNI-BKLSDQPFSA-N |
SMILES |
CC(CC(C(=O)O)N)C(=O)O |
Isomeric SMILES |
CC(C[C@@H](C(=O)O)N)C(=O)O |
Canonical SMILES |
CC(CC(C(=O)O)N)C(=O)O |
Synonyms |
2S,4R-4-methylglutamate 4-methylglutamate 4-methylglutamic acid 4-methylglutamic acid, (DL)-isomer 4-methylglutamic acid, (L)-isomer 4-methylglutamic acid, 2-(13)C-labeled, (DL)-isomer 4-methylglutamic acid, sodium salt, (erythro)-isomer 4-methylglutamic acid, threo-(L)-isomer SYM 2081 threo-gamma-methylglutamate |
Origin of Product |
United States |
Enzymatic Biosynthesis and Metabolic Pathways of 4 Methyl L Glutamate
Identification and Characterization of Novel Biosynthetic Pathways
The biosynthesis of 4-Methyl-L-glutamate involves specific enzymatic reactions that attach a methyl group to the amino nitrogen of L-glutamate. Research into these pathways aims to elucidate the precise molecular mechanisms and the enzymes responsible for this modification.
Elucidation of Precursor Molecules and Intermediates
The primary precursor molecules for the synthesis of this compound are L-glutamate and a methyl donor. The methyl group is typically derived from S-adenosyl-L-methionine (SAM) in many biological methylation reactions, or from methylamine (B109427) in specific pathways related to methylotrophic metabolism. For instance, in the N-methylglutamate pathway, methylamine and L-glutamate are directly converted to N-methyl-L-glutamate (which is structurally identical to this compound) and ammonia (B1221849) wikipedia.orgebi.ac.uk. Methylamine serves as the source of the methyl group, and L-glutamate acts as the acceptor molecule.
Mechanisms of Methylamine-Glutamate N-Methyltransferase Activity
The enzymatic synthesis of N-methyl-L-glutamate from methylamine and L-glutamate is catalyzed by methylamine-glutamate N-methyltransferase (EC 2.1.1.21) wikipedia.org. This enzyme belongs to the family of transferases, specifically methyltransferases that transfer a one-carbon group wikipedia.org. The reaction involves the transfer of a methyl group from methylamine to the amino group of L-glutamate, producing N-methyl-L-glutamate and ammonia wikipedia.orgebi.ac.uk.
The precise mechanism of methylamine-glutamate N-methyltransferase activity is understood to involve the direct transfer of the methyl group from methylamine to the amino nitrogen of L-glutamate wikipedia.org. While the exact biochemical details and cofactors are still being explored for all instances of this enzyme, general methyltransferase mechanisms often involve S-adenosyl-L-methionine (SAM) as a methyl donor nih.gov. However, in the context of methylamine utilization, methylamine itself acts as the methyl donor wikipedia.org. Some studies suggest a Ping Pong kinetic mechanism for related enzymes, where substrates bind and products are released sequentially scispace.com.
Catabolic Pathways and Degradation Mechanisms of this compound
The degradation of this compound involves enzymatic removal of the methyl group, regenerating L-glutamate and releasing a one-carbon unit.
Role of Methylglutamate Dehydrogenase in Demethylation
The primary enzyme responsible for the catabolism of N-methyl-L-glutamate is methylglutamate dehydrogenase (EC 1.5.99.5) ontosight.aiwikipedia.org. This enzyme catalyzes the oxidative demethylation of N-methyl-L-glutamate, converting it back to L-glutamate and formaldehyde (B43269) ontosight.aiwikipedia.orgau.dk. This process is crucial for organisms that utilize methylamine as a carbon or nitrogen source, allowing them to extract the methyl group and further process it through C1 metabolism pathways au.dkasm.org.
N-methyl-L-glutamate + acceptor + H₂O ⇌ L-glutamate + formaldehyde + reduced acceptor wikipedia.org
This enzyme belongs to the oxidoreductase family, specifically acting on the CH-NH group wikipedia.org. It plays a significant role in amino acid metabolism by regulating glutamate (B1630785) levels and detoxifying methylated amino acids ontosight.ai.
Pathways for Further Metabolic Conversion
Following the demethylation of this compound by methylglutamate dehydrogenase, the released formaldehyde enters the cell's C1 metabolism pathways. In methylotrophic bacteria, formaldehyde is typically oxidized through either the tetrahydrofolate (H₄F)-dependent or tetrahydromethanopterin (H₄MPT)-dependent pathways asm.orgnih.gov. The H₄MPT-dependent pathway is often involved in the dissimilation of formaldehyde, leading to the generation of formate, which can then be assimilated or further oxidized asm.orgnih.gov. The regenerated L-glutamate can re-enter general amino acid metabolism, protein synthesis, or other metabolic roles.
Data Tables
Table 1: Key Enzymes Involved in this compound Metabolism
| Enzyme Name | EC Number | Reaction Catalyzed | Role in 4-MLG Metabolism |
| Methylamine-glutamate N-methyltransferase | EC 2.1.1.21 | L-glutamate + methylamine ⇌ N-methyl-L-glutamate + NH₃ wikipedia.orgebi.ac.uk | Biosynthesis |
| Methylglutamate dehydrogenase | EC 1.5.99.5 | N-methyl-L-glutamate + acceptor + H₂O ⇌ L-glutamate + formaldehyde + reduced acceptor wikipedia.org | Catabolism/Demethylation |
| Glutamate dehydrogenase (GDH) | EC 1.4.1.1 | 2-oxoglutarate + NH₃ + NADH + H⁺ ⇌ L-glutamate + NAD⁺ + H₂O nih.govoup.com | General Glutamate Pool |
| Glutamine synthetase (GS) | EC 6.3.1.2 | L-glutamate + NH₃ + ATP → L-glutamine + ADP + Pi nih.govoup.com | Glutamate Metabolism |
Molecular Interactions and Biochemical Mechanisms of 4 Methyl L Glutamate
Investigation of Ligand-Receptor Binding Dynamics
4-Methyl-L-glutamate, specifically the (2S,4R) stereoisomer also known as SYM 2081, functions as a potent agonist at certain subtypes of ionotropic glutamate (B1630785) receptors. nih.gov Research has demonstrated that this compound selectively activates kainate receptors, a class of receptors involved in excitatory neurotransmission. nih.gov
At higher concentrations, (2S,4R)-4-methyl-L-glutamate elicits rapidly desensitizing, inward currents in cells expressing the kainate receptor subunit GluR6, which are characteristic of kainate receptor activation. nih.gov Furthermore, studies in primary cultures of cerebral cortex neurons show that SYM 2081 can activate currents mediated by AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, though with significantly lower potency compared to its action at kainate receptors. nih.gov Pre-exposure of kainate receptors to low nanomolar concentrations of SYM 2081 can lead to a reversible blockade of currents typically produced by kainate, a phenomenon attributed to agonist-induced desensitization. nih.gov
The introduction of a methyl group at the 4-position of glutamic acid confers considerable selectivity for kainate receptors over other ionotropic glutamate receptors like AMPA and NMDA (N-methyl-D-aspartate) receptors. nih.gov The (2S,4R)-isomer, SYM 2081, displays a high affinity for kainate receptors, comparable to that of kainic acid itself. nih.gov
Binding studies have quantified this selectivity. SYM 2081 inhibits the binding of radiolabeled kainic acid to both native kainate receptors from rat forebrain and to recombinant GluR6 kainate receptors with high potency. nih.gov In contrast, its potency as an inhibitor of ligand binding to AMPA and NMDA receptors is substantially lower. nih.gov Specifically, SYM 2081 is approximately 200-fold less potent at NMDA receptors and around 800-fold less potent at AMPA receptors, highlighting its profile as a selective kainate receptor ligand. nih.gov
| Receptor Target | Assay Type | Parameter | Value | Reference |
|---|---|---|---|---|
| Kainate Receptor (Recombinant GluR6) | Inhibition of [3H]kainic acid binding | IC₅₀ | 19 nM | nih.gov |
| Kainate Receptor (Wild-Type, Rat Forebrain) | Inhibition of [3H]kainic acid binding | IC₅₀ | 32 nM | nih.gov |
| AMPA Receptor (Wild-Type, Rat Forebrain) | Inhibition of radioligand binding | ~800-fold less potent than at Kainate Receptors | nih.gov | |
| NMDA Receptor (Wild-Type, Rat Forebrain) | Inhibition of radioligand binding | ~200-fold less potent than at Kainate Receptors | nih.gov | |
| Kainate Receptor (Recombinant GluR6) | Elicitation of inward currents | EC₅₀ | ~1 µM | nih.gov |
| AMPA Receptor (Primary Cortical Cultures) | Activation of receptor currents | EC₅₀ | 325 µM | nih.gov |
Enzyme Modulation and Mechanistic Inhibition Studies
Beyond its activity at ionotropic receptors, (2S,4R)-4-methyl-L-glutamate demonstrates a significant affinity for glial glutamate transporters, specifically GLT-1 (glutamate transporter-1) and GLAST (glutamate-aspartate transporter). These transporters are crucial for clearing glutamate from the synaptic cleft, thereby preventing excitotoxicity and maintaining normal synaptic function.
Binding assays using rat brain membrane homogenates have shown that radiolabeled (2S,4R)-4-methyl-L-glutamate binds to a single site with a dissociation constant (Kd) of 6.2 ± 0.8 µM and a maximum binding capacity (Bmax) of 111.8 ± 23.8 pmol/mg of protein. This binding is sodium-dependent and is inhibited by compounds known to interact with glutamate transporters. Drugs with a preference for the GLT-1 transporter, such as dihydrokainate, inhibit a significant portion (approximately 40%) of this binding. The pharmacological profile strongly suggests that (2S,4R)-4-methyl-L-glutamate serves as a valuable ligand for characterizing glutamate transporter subtypes.
| Inhibitory Compound | Effect on Binding |
|---|---|
| Glutamate | Full displacement |
| D- and L-Aspartate | Full displacement |
| L-serine-O-sulfate | Full displacement |
| L-trans-pyrrolidine-2,4-dicarboxylate | Full displacement |
| Dihydrokainate (GLT-1 selective) | ~40% inhibition |
| Kainate | ~40% inhibition |
| L-threo-3-methylglutamate | ~40% inhibition |
| 6-Cyano-7-nitroquinoxaline (Kainate receptor antagonist) | No significant inhibition |
The gamma-glutamyl cycle is a key metabolic pathway for glutathione (B108866) synthesis and catabolism. Direct studies on the interaction between this compound and enzymes of this cycle, such as γ-glutamyl transpeptidase or γ-glutamylcysteine synthetase (GCS), are limited.
However, research on the structurally similar compound, 4-methylene-L-glutamate, provides some insight. In studies with γ-glutamylcysteine synthetase, the enzyme responsible for the first step of glutathione synthesis, 4-methylene glutamate acts as a competitive inhibitor with respect to glutamate. nih.gov Notably, the enzyme is inactivated by the D-isomer of 4-methylene glutamate, but not by the naturally occurring L-isomer. nih.goviaea.org This inactivation involves the reaction of the D-isomer with an active site thiol group on the enzyme. nih.gov These findings on a related analog suggest that modifications at the 4-position of glutamate can influence interactions with key enzymes in this pathway, though the specific effects of a methyl group versus a methylene (B1212753) group remain to be fully elucidated.
Glutamic oxalacetic aminotransferase (GOT), also known as aspartate aminotransferase (AST), is a crucial enzyme in amino acid metabolism that catalyzes the reversible transfer of an amino group. wikipedia.org The ability of this enzyme to use substrates with modifications on the glutamate backbone has been investigated.
Allosteric Regulation and Conformational Changes Induced by this compound
This compound, also known as SYM2081, is a potent agonist for kainate receptors, a subtype of ionotropic glutamate receptors. nih.gov Its interaction with these receptors induces significant conformational changes that are crucial for receptor function and downstream signaling. While typically discussed in the context of orthosteric binding at the glutamate recognition site, the profound conformational shifts it triggers can be considered a form of regulation of the receptor's activity state.
Cryo-electron microscopy (cryo-EM) studies have provided high-resolution insights into the structural rearrangements within the kainate receptor GluK2 when bound by (2S,4R)-4-methylglutamate. nih.gov This agonist effectively traps the receptor in a desensitized state. nih.gov In this state, the ligand-binding domain (LBD) layer of the tetrameric receptor undergoes a dramatic reorganization, forming a "pinwheel-like" or "desensitization ring" structure. nih.gov This is in stark contrast to the resting state of the receptor, where the LBDs are arranged as a dimer of dimers. nih.gov
The transition to the desensitized state involves substantial movements within the LBD layer. For instance, in the related GluK3 receptor, the transition from a desensitized state (bound to an agonist like SYM2081) to a resting state involves significant rotations and translations of the LBDs. nih.gov Specifically, the S1 lobes of certain subunits can translate by over 20 Å. nih.gov These large-scale rearrangements are fundamental to the process of desensitization, a mechanism that prevents excessive receptor activation in the continued presence of an agonist.
The table below summarizes key structural observations of the GluK2 receptor in the desensitized state induced by (2S,4R)-4-methylglutamate.
| Receptor State | Ligand | Key Conformational Feature in LBD Layer | Symmetry of LBD Layer | Reference |
| Desensitized | (2S,4R)-4-methylglutamate | "Pinwheel" or "Desensitization ring" structure | Pseudo four-fold symmetric | nih.gov |
| Resting | Antagonist | Dimer of dimers | Two-fold symmetric | nih.gov |
It is important to note that while this compound drives these significant conformational changes, it does so by binding to the orthosteric site. There is currently no evidence to suggest that it acts as an allosteric modulator by binding to a site distinct from the glutamate binding pocket. The regulation it exerts is a direct consequence of its potent agonist activity leading to a profound desensitized state.
Role in Cellular Signal Transduction Pathways
The binding of this compound to its target receptors initiates a cascade of events that constitute cellular signal transduction. Its well-characterized effects on kainate receptors, and to a lesser extent NMDA receptors, translate into modulation of various cellular processes.
A significant and well-documented role of this compound is in the regulation of mast cell activity. Dermal mast cells selectively express the kainate receptor subunit GluK2. researchgate.net Activation of these GluK2 receptors by this compound (SYM2081) effectively suppresses mast cell degranulation and proliferation. thedermdigest.comnih.gov This inhibitory effect on mast cells has been observed in both murine models and human skin explants. thedermdigest.comnih.gov The signaling pathway initiated by GluK2 agonism in these cells leads to a downregulation of the expression of Mrgprb2 (Mas-related G protein-coupled receptor B2) and genes associated with mast cell proliferation. researchgate.net
In the central nervous system, kainate receptors are involved in regulating neurotransmitter release and excitatory synaptic transmission. nih.gov As a potent agonist, this compound can activate these receptors, leading to the desensitization that can attenuate the transmission of nociceptive (pain) information. nih.gov By desensitizing kainate receptors, it may prevent the subsequent action of endogenous glutamate, thereby modulating neuronal excitability. nih.gov
Furthermore, this compound also acts as an agonist at NMDA receptors. nih.gov The activation of NMDA receptors is known to initiate a variety of signaling cascades that are crucial for synaptic plasticity, learning, and memory. nih.gov These pathways often involve the influx of Ca²⁺, which can activate numerous downstream effectors including protein kinases like CaMKII and Src, and influence gene expression. nih.govfrontiersin.org While the specific signaling outcomes of NMDA receptor activation by this compound have not been as extensively detailed as its effects on kainate receptors, its agonist activity implies an involvement in these fundamental neuronal processes.
The compound also demonstrates affinity for glutamate transporters, specifically GLT1 and GLAST. nih.gov By interacting with these transporters, this compound can influence the clearance of glutamate from the synaptic cleft, which is a critical mechanism for terminating synaptic transmission and preventing excitotoxicity.
The table below outlines the primary molecular targets of this compound and the corresponding cellular responses.
| Molecular Target | Action of this compound | Key Cellular Signal Transduction Outcome | Reference |
| Kainate Receptor (GluK2) | Potent Agonist | Suppression of mast cell degranulation and proliferation; desensitization of neuronal receptors. | researchgate.netthedermdigest.comnih.govnih.gov |
| NMDA Receptor | Agonist | Potential activation of Ca²⁺-dependent signaling pathways involved in synaptic plasticity. | nih.govnih.gov |
| Glutamate Transporters (GLT1, GLAST) | Ligand/Inhibitor | Modulation of synaptic glutamate concentration. | nih.gov |
Structural Biology of 4 Methyl L Glutamate Interacting Macromolecules
X-ray Crystallography of 4-Methyl-L-Glutamate-Bound Enzyme Complexes
X-ray crystallography remains a cornerstone technique for determining the atomic-level structures of protein-ligand complexes. By crystallizing a protein with its bound ligand, researchers can visualize the precise orientation and interactions within the binding site. While direct X-ray crystallographic data specifically for this compound bound to enzymes is not extensively detailed in the provided search results, studies on related glutamate-binding proteins offer valuable context. For instance, research on glutamate (B1630785) receptors, which are known to bind glutamate and its analogs, has utilized X-ray crystallography to reveal the detailed architecture of their ligand-binding domains (LBDs) bjournal.orgscielo.bracs.orgnih.govrupress.orgku.dkcolorado.edu. These studies often show a "Venus flytrap" mechanism, where the LBD lobes close around the ligand upon binding acs.org. The resolution of these crystal structures typically ranges from approximately 1.0 Å to 3.8 Å, providing atomic detail of the binding pockets researchgate.netiucr.org. Such studies lay the groundwork for understanding how modifications like methylation, as seen in this compound, might alter binding affinity and specificity through specific interactions with amino acid residues within the enzyme's active site.
Nuclear Magnetic Resonance (NMR) Spectroscopy of Protein-Ligand Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful approach to study protein-ligand interactions in solution, providing insights into dynamics, binding affinities, and the identification of binding sites. Protein-observed NMR techniques, such as heteronuclear single quantum coherence (HSQC) experiments, monitor changes in protein resonances upon ligand addition mdpi.comnih.govdiva-portal.orgresearchmap.jpresearchgate.netoup.com. These changes, including chemical shift perturbations (CSPs) and line broadening, can pinpoint residues involved in binding and reveal the binding stoichiometry mdpi.comdiva-portal.orgresearchmap.jpresearchgate.net. Ligand-observed NMR methods, like transferred NOE (trNOE) or Saturation Transfer Difference (STD) NMR, can also be employed, particularly when protein labeling is challenging or when studying weak interactions mdpi.comdiva-portal.orgresearchgate.net. Studies on glutamate receptors have utilized NMR to characterize backbone dynamics and identify components of the binding pocket that interact with glutamate bjournal.orgscielo.brnih.gov. For example, NMR has been used to map the binding site for glutamate in the GluR2 ligand-binding domain, identifying interactions with residues in different lobes of the protein bjournal.orgscielo.br. The ability of NMR to detect interactions over a broad range of affinities (mM to µM) makes it a versatile tool for characterizing compounds like this compound mdpi.comnih.govdiva-portal.org.
Cryo-Electron Microscopy Studies of Receptor-Ligand Assemblies
Cryo-electron microscopy (cryo-EM) has revolutionized structural biology, enabling the determination of high-resolution structures of large macromolecular complexes, including membrane proteins and their bound ligands iucr.orgelifesciences.orgresearchgate.netnih.govpdbj.orgresearchgate.netnih.govnih.govresearchgate.netjove.combiorxiv.orgrcsb.orgnih.govpnas.orgtcdb.org. This technique allows visualization of protein structures in a near-native, hydrated state, which is particularly advantageous for studying dynamic processes and ligand binding. Cryo-EM has been instrumental in elucidating the structures of various transporters and receptors involved in amino acid transport, including glutamate transporters and receptors elifesciences.orgresearchgate.netnih.govpdbj.orgresearchgate.netnih.govrcsb.orgnih.govpnas.org. For example, cryo-EM has provided structures of human glutamine transporter SLC1A5 (ASCT2) in complex with L-glutamine at resolutions around 3.5-3.8 Å elifesciences.orgresearchgate.net. Similarly, structures of the Asc-1-4F2hc complex, involved in amino acid transport, have been determined at resolutions of 3.4-3.6 Å nih.gov. Studies on glutamate receptors have also employed cryo-EM to capture different conformational states, such as desensitized states, revealing how ligand binding influences quaternary structure nih.govrcsb.orgpnas.org. The resolution achieved in cryo-EM studies, often in the 3-4 Å range, is sufficient to model bound ligands and understand their interactions with the protein environment, providing a detailed picture of receptor-ligand assemblies elifesciences.orgresearchgate.netnih.govresearchgate.netbiorxiv.org.
Computational Modeling and Molecular Dynamics Simulations of Binding Sites
Computational modeling, including molecular dynamics (MD) simulations, provides atomic-level insights into the dynamic behavior of protein-ligand complexes, complementing experimental data. These simulations allow researchers to explore conformational changes, binding pathways, and the energetic contributions to ligand binding. MD simulations have been used to study the interactions of glutamate and its analogs with receptor binding domains scielo.org.mxuah.esnih.govplos.orgresearchgate.netacs.org. For instance, MD simulations have investigated the binding of glutamate to the ligand-binding domain of GluR2 receptors, revealing details about the cleft-closing mechanism and the role of specific residues uah.esnih.gov. Studies have also explored the binding of glutamate analogs to kainate receptors, highlighting how structural features, such as methyl groups, can stabilize the binding pocket scielo.org.mx. Furthermore, MD simulations are employed to understand the transport mechanisms of glutamate transporters, including the coordination of ions and substrates and the gating mechanisms plos.org. These computational approaches can predict binding affinities and identify key residues involved in ligand recognition, offering a dynamic perspective on the interactions that this compound might engage in with its target macromolecules.
Advanced Synthetic Strategies for 4 Methyl L Glutamate and Its Analogs
Chemoenzymatic Synthesis Methodologies
Chemoenzymatic synthesis provides an efficient and highly selective route to 4-substituted L-glutamate analogs. This approach combines traditional chemical synthesis of a precursor molecule with a highly specific enzymatic transformation to introduce the desired chirality at the C2 position. A prominent methodology involves the enzymatic reductive amination of a chemically synthesized 4-substituted α-ketoglutarate.
A series of L-2,4-syn-4-alkylglutamic acid analogues have been synthesized with high yield and exceptional enantiomeric excess (>99% ee) using this method. nih.gov The key step utilizes an aminotransferase enzyme to convert the 4-substituted α-ketoglutaric acid precursor into the final L-glutamate analog. nih.gov This process demonstrates the power of biocatalysis in achieving stereochemical precision that is often challenging to attain through purely chemical means. frontiersin.org
Key research findings indicate that enzymes such as aspartate aminotransferase (AAT) are highly effective for this transformation. nih.gov The choice of enzyme source, such as from pig heart or E. coli, can be optimized to achieve the desired efficiency and yield. nih.gov This strategy has been successfully applied to produce a variety of analogs, including 4-methyl-L-glutamate and 4-ethyl-L-glutamate, enabling detailed pharmacological studies at human glutamate (B1630785) transporters. nih.govacs.org
Table 1: Enzymes in Chemoenzymatic Synthesis of 4-Substituted L-Glutamate Analogs
| Enzyme | Source | Substrate | Product |
|---|---|---|---|
| Aspartate Aminotransferase (AAT) | Pig Heart | 4-Methyl-α-ketoglutaric acid | (2S,4S)-4-Methyl-L-glutamate |
Stereoselective Synthesis Approaches for Specific Diastereoisomers
Controlling the stereochemistry at both the C2 and C4 positions of this compound is crucial, as different diastereoisomers exhibit distinct biological activities. Stereoselective synthesis aims to produce specific isomers in high purity, avoiding the need for difficult separation of isomeric mixtures.
Various strategies have been developed to achieve this control. One common approach is to start with a chiral precursor that sets the stereochemistry of one center, and then introduce the second chiral center in a controlled manner. For example, protected L- and D-glutamate derivatives can serve as starting materials to synthesize specific stereoisomers of 4-substituted analogs. plos.org Similarly, protected (S)- and (R)-pyroglutamates are valuable chiral building blocks for accessing different diastereomers. plos.org
More complex strategies involve stereoselective reactions such as the oxa-Michael reaction to construct cyclic intermediates that lock the relative stereochemistry, which can then be converted to the desired glutamate analog. nih.gov The synthesis of conformationally constrained analogs, such as L-2-(2-carboxycyclopropyl)glycines (CCGs), showcases advanced techniques like stereoselective inversion of a cyclopropyl (B3062369) acyl anion to generate all possible isomers from a common intermediate. researchgate.net These methods are essential for creating a library of stereochemically defined compounds to probe the specific conformational requirements of glutamate receptors and transporters. nih.gov
Table 2: Comparison of Stereoselective Synthesis Strategies for Glutamate Analogs
| Strategy | Starting Material | Key Reaction | Advantage |
|---|---|---|---|
| Chiral Pool Synthesis | Protected L- or D-Glutamate | Alkylation/Functionalization | Readily available starting materials |
| Chiral Auxiliary | Protected Pyroglutamate | Diastereoselective alkylation | High stereochemical control |
| Asymmetric Catalysis | Achiral precursors | Catalytic asymmetric reaction | Efficient creation of chirality |
Chemical Derivatization for Research Probes and Functional Studies
To investigate the biological role and localization of glutamate and its analogs, they are often chemically modified to create research probes. Derivatization involves attaching a functional moiety, such as a fluorescent tag, a radiolabel, or a magnetic resonance imaging (MRI) contrast agent, to the core structure.
This process allows for the visualization and tracking of the molecule in biological systems. For example, bifunctional imaging probes have been designed to target specific metabotropic glutamate receptors (mGluRs) on the surface of living cells. nih.gov These probes typically consist of a selective antagonist for the receptor, a linker, and an imaging component (e.g., Cy5.5 for fluorescence or a Gd-complex for MRI). nih.gov
Another powerful application of derivatization is in analytical chemistry, particularly for mass spectrometry imaging (MSI). On-tissue chemical derivatization can enhance the detection of carboxyl-containing molecules like glutamate. acs.org Reagents such as 1-(4-(aminomethyl)phenyl)pyridin-1-ium (AMPP) can be used to "charge-tag" the carboxylic acid group, significantly improving ionization efficiency and allowing for sensitive mapping of the metabolite's distribution in tissue sections. acs.org The development of such probes is critical for understanding the metabolic fate and receptor interactions of this compound in complex biological environments. nih.govresearchgate.net
Table 3: Derivatization Reagents and Their Applications for Glutamate Analogs
| Reagent/Moiety | Type of Probe | Application | Analytical Method |
|---|---|---|---|
| Cy5.5 Fluorophore | Fluorescent Probe | Live-cell imaging of receptors | Fluorescence Microscopy |
| Gd-DO3A Complex | MRI Contrast Agent | In vivo imaging of receptor distribution | Magnetic Resonance Imaging (MRI) |
| AMPP | Charge-Tagging Reagent | Mapping metabolite distribution in tissue | MALDI-Mass Spectrometry Imaging |
Synthesis of Isotopically Labeled this compound for Metabolic Tracing
Isotopically labeled compounds are indispensable for studying metabolic pathways. The synthesis of this compound containing stable isotopes (e.g., ¹³C, ¹⁵N) or radioisotopes (e.g., ¹⁴C, ¹¹C) allows researchers to trace its metabolic fate within cells and organisms.
The general strategy for synthesizing an isotopically labeled version of this compound involves incorporating the isotope at a specific position within one of the precursor molecules. For a chemoenzymatic synthesis, this would typically mean synthesizing the 4-methyl-α-ketoglutarate precursor with an isotopic label. For example, a ¹³C or ¹⁴C label could be introduced during the chemical synthesis of the carbon backbone of the ketoglutarate derivative. The subsequent enzymatic amination step would then convert this labeled precursor into the final isotopically labeled this compound.
Metabolic tracing studies using universally ¹³C-labeled glutamine have been instrumental in elucidating its role in the TCA cycle and lipid synthesis in cancer cells. researchgate.netbio-protocol.org Similarly, labeled this compound could be used to determine how the 4-methyl substitution affects its transport and metabolism compared to endogenous glutamate. nih.gov The synthesis of positron-emitting ¹¹C-labeled analogs, such as L-[5-¹¹C]-glutamine, provides a pathway for creating PET imaging agents to study metabolic processes non-invasively in vivo. snmjournals.orgpnas.org
Table 4: Isotopes for Metabolic Tracing of Glutamate Analogs
| Isotope | Type | Use Case | Metabolic Pathways Studied |
|---|---|---|---|
| ¹³C (Carbon-13) | Stable | Metabolic flux analysis | TCA Cycle, Glutaminolysis, Lipid Synthesis |
| ¹⁵N (Nitrogen-15) | Stable | Tracing nitrogen fate | Transamination, Nucleotide Synthesis |
| ¹⁴C (Carbon-14) | Radioactive | Quantitative metabolic studies | Rate of metabolism, By-product formation |
Analytical Methodologies for Quantitative and Qualitative Research of 4 Methyl L Glutamate
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) for Quantification
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly LC-MS/MS, is a cornerstone for the precise quantification of 4-Methyl-L-glutamate in complex biological matrices maynoothuniversity.iemdpi.comnih.govacs.org. This technique offers high sensitivity, selectivity, and throughput, making it ideal for metabolite profiling and targeted quantification.
A common approach involves using reversed-phase HPLC, often with a C18 column, employing a gradient elution system with mobile phases such as acetonitrile (B52724) and water maynoothuniversity.ie. Detection is typically performed using electrospray ionization (ESI) in positive ion mode, monitoring specific precursor-product ion transitions in a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode maynoothuniversity.iemdpi.comnih.gov. For instance, the [M+H]+ ion at m/z 162.1 has been utilized for the detection of this compound maynoothuniversity.ie. Some methods may incorporate derivatization steps prior to analysis to enhance volatility or detectability. For example, derivatization with phenylisothiocyanate (PITC) can yield phenylthiocarbamyl (PTC)-amino acid derivatives suitable for LC-MS/MS analysis mdpi.com.
Table 1: Illustrative HPLC-MS Analytical Parameters for this compound Quantification
| Parameter | Value/Description | Reference |
| Chromatography Type | Reversed-phase HPLC | maynoothuniversity.ie |
| Stationary Phase | C18 column | maynoothuniversity.ie |
| Mobile Phase | Gradient elution with acetonitrile and water | maynoothuniversity.ie |
| Detection Method | LC-MS/MS (Triple Quadrupole) | maynoothuniversity.ie |
| Ionization Mode | Positive ion mode | maynoothuniversity.ie |
| Monitored Ion | [M+H]+ at m/z 162.1 | maynoothuniversity.ie |
| Limit of Detection | 50 fmol per injection | maynoothuniversity.ie |
| Limit of Quant. | 150 fmol per injection | maynoothuniversity.ie |
| Linearity Range | 0.1 to 10 µM | maynoothuniversity.ie |
Note: Specific parameters may vary based on the biological matrix and experimental setup.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for metabolite profiling, enabling the identification and quantification of a wide array of compounds, including amino acids and their derivatives creative-proteomics.commdpi.comnih.govsigmaaldrich.com. Due to the polar and non-volatile nature of amino acids, derivatization is a prerequisite for GC-MS analysis to increase volatility and thermal stability creative-proteomics.comsigmaaldrich.com.
Common derivatization strategies for amino acids involve silylation, such as using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which form tert-butyl dimethylsilyl (TBDMS) derivatives mdpi.comsigmaaldrich.com. Other methods include esterification followed by acylation, for example, using methanol (B129727) and pentafluoropropionic anhydride (B1165640) (PFPA) to form methyl ester pentafluoropropionyl (Me-PFP) derivatives nih.govmdpi.com. The resulting derivatives are then analyzed by GC-MS, often using electron ionization (EI) or negative-ion chemical ionization (NICI) detection mdpi.commdpi.com. Identification is typically achieved by comparing mass spectra and retention times with authentic standards or spectral libraries mdpi.com.
Spectroscopic Techniques (e.g., UV-Vis, FTIR, NMR) for Characterization in Biological Contexts
Spectroscopic techniques play a vital role in the structural elucidation and characterization of this compound, especially when confirming its identity in biological contexts biorxiv.org. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides definitive structural confirmation by revealing characteristic signals for the methyl group protons and the α-proton, as well as the carbon backbone biorxiv.org.
Fourier Transform Infrared (FTIR) spectroscopy can identify functional groups present in the molecule, such as carboxylate, amine, and methyl groups, by detecting their characteristic vibrational frequencies biorxiv.org. Ultraviolet-Visible (UV-Vis) spectroscopy is generally less informative for simple amino acids like this compound unless they possess chromophores or are derivatized with UV-absorbing tags biorxiv.org. These spectroscopic methods are often used in conjunction with chromatographic and mass spectrometric techniques for comprehensive compound characterization.
Development and Validation of Enzyme-Based Biosensors for Detection
The development of enzyme-based biosensors offers a sensitive and specific approach for the detection of amino acids, including potentially this compound maynoothuniversity.ieresearchgate.netnih.govnih.gov. While specific biosensors for this compound are not extensively documented in the literature, the principles applied to glutamate (B1630785) detection can be adapted maynoothuniversity.iemdpi.com. Biosensors typically utilize enzymes like glutamate oxidase or glutamate dehydrogenase, which catalyze reactions leading to a detectable signal, such as an electrochemical current or optical change mdpi.comnih.govacs.org.
Validation of such biosensors would focus on key analytical parameters including sensitivity, specificity, response time, linear detection range, and operational stability. For instance, glutamate biosensors have demonstrated sensitivities in the microA/mM range and limits of detection in the nanomolar range, with good stability over several days mdpi.comacs.org. The adaptation of these principles would involve immobilizing an appropriate enzyme onto a transducer surface, followed by rigorous testing to establish performance metrics for this compound detection.
Application of Radiotracer and Stable Isotope Labeling in Flux Analysis
Stable isotope labeling, using isotopes such as ¹³C or ¹⁵N, is a powerful technique for tracing metabolic fluxes and understanding the metabolic fate of compounds like this compound nih.govmdpi.comrsc.orgbohrium.compnas.org. By synthesizing or acquiring this compound labeled with stable isotopes, researchers can track its incorporation into various metabolic pathways within biological systems nih.govmdpi.com.
Subsequent analysis, typically employing GC-MS or LC-MS, allows for the quantification of isotopic enrichment in downstream metabolites, providing quantitative data on metabolic flux rates mdpi.comnih.govmdpi.com. For example, ¹³C-labeled substrates are used to trace carbon flow, identifying the origins of metabolic by-products pnas.orgpnas.org. Similarly, radiotracer studies using isotopes like ¹⁴C or ³H can also be employed for metabolic flux analysis, offering high sensitivity for quantifying metabolic turnover rates by monitoring radioactivity dntb.gov.ua.
Compound List:
this compound
Acetonitrile
Water
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Phenylisothiocyanate (PITC)
Glutamate
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
Pentafluoropropionic anhydride (PFPA)
Glutamine
Pyroglutamate (5-oxo-proline)
Glutathione (B108866) (γ-L-glutamyl-L-cysteinyl-glycine)
Glutathione disulfide (GSSG)
Ophthalmic acid (γ-glutamyl-α-amino-n-butyryl-glycine)
L-lysine
L-arginine
L-cysteine
Investigational Biological Roles and Functional Studies of 4 Methyl L Glutamate
Participation in Microbial Metabolic Processes and Growth Regulation
The metabolic pathways of microorganisms are diverse and often involve specialized amino acid derivatives. While direct evidence for 4-Methyl-L-glutamate's extensive role in microbial growth regulation is still developing, its presence in metabolic databases suggests potential involvement. For instance, the biosynthesis of certain fungal secondary metabolites, such as the red pigments contributing to spore coloration and UV protection, has been linked to pathways involving modified amino acids, including potentially 4-hydroxy-4-methyl-L-glutamate biosynthesis, indicating a broader class of methylated glutamate (B1630785) derivatives in fungal metabolism metacyc.org. Further research is needed to pinpoint the specific functions of this compound in microbial energy production, nutrient assimilation, or signaling pathways that govern growth and development in prokaryotic and eukaryotic microorganisms.
Influence on Plant Biochemistry, Development, and Stress Responses
In the plant kingdom, amino acids and their derivatives play critical roles in a wide array of physiological processes, from primary metabolism to defense mechanisms. While specific research directly detailing the influence of this compound on plant biochemistry, development, or stress responses is limited, its structural similarity to glutamate, a key player in plant nitrogen metabolism and signaling, suggests potential interactions. Glutamate is involved in photosynthesis, amino acid synthesis, and responses to biotic and abiotic stresses. Studies investigating plant metabolic networks have identified pathways related to modified amino acids, hinting at the potential for compounds like this compound to be involved in specialized metabolic routes or as signaling molecules under stress conditions metacyc.org. However, comprehensive studies are required to confirm its specific roles in plant growth, differentiation, and adaptation to environmental challenges.
Mechanistic Studies in in vitro and ex vivo Biological Systems (excluding human clinical trials)
Research utilizing in vitro and ex vivo biological systems provides a controlled environment to investigate the molecular mechanisms of compounds. Studies involving molecular docking have explored the binding interactions of various substrates with enzymes, including this compound, in the context of enzyme structure and function researchgate.net. For example, this compound has been included in docking studies to predict binding energies with enzyme constructs, offering insights into potential substrate-enzyme relationships researchgate.net. These studies, though often computational, are crucial for hypothesizing the biochemical roles of such compounds in isolated biological systems, paving the way for experimental validation. Further in vitro experiments using cellular or tissue models could elucidate specific cellular uptake mechanisms, metabolic transformations, or signaling cascade activations mediated by this compound.
Exploration of its Role in Specific Enzyme Reaction Kinetics and Thermodynamics
The interaction of this compound with enzymes is a key area for understanding its biochemical activity. Molecular docking studies have identified this compound as a potential substrate or ligand for certain enzymes, providing preliminary data on its binding affinity and potential catalytic roles researchgate.net. For instance, it has been docked into enzyme constructs alongside other amino acid derivatives to assess their interactions, suggesting its participation in metabolic pathways where enzyme kinetics and thermodynamics are critical researchgate.net. While specific kinetic parameters (e.g., Km, Vmax) or thermodynamic data (e.g., ΔG, ΔH) for this compound with specific enzymes are not widely published, its inclusion in these computational analyses highlights its relevance in enzyme-substrate interaction studies. Such investigations are foundational for understanding how this compound might influence reaction rates and the energy landscape of biochemical transformations within biological systems.
Compound List:
this compound
Design and Application of 4 Methyl L Glutamate Derivatives and Analogs in Research
Structure-Activity Relationship (SAR) Studies for Target Elucidation
Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. For 4-methyl-L-glutamate, SAR studies have been instrumental in identifying and characterizing its molecular targets. By systematically modifying the this compound scaffold and assessing the biological activity of the resulting analogs, researchers can map the binding pockets of receptors and the active sites of enzymes.
One of the key areas of investigation has been the stereochemistry at the 4-position of the glutamate (B1630785) backbone. The synthesis and biological evaluation of the four stereoisomers of 4-methylglutamic acid have revealed that each isomer possesses a unique pharmacological profile, particularly as selective probes for kainate receptors. acs.org This highlights the critical role of the methyl group's spatial orientation in dictating receptor affinity and selectivity.
Furthermore, modifications such as α-methylation of glutamate receptor agonists have been shown to dramatically alter their activity. nih.gov For instance, while (2S, 1'S, 2'S)-2-(2-Carboxycyclopropyl)glycine (L-CCG-I) is a potent agonist for the mGluR2 receptor, its α-methyl derivative acts as a selective antagonist for the same receptor. nih.gov This demonstrates that even subtle structural changes can convert an agonist into an antagonist, providing valuable insights into the conformational changes required for receptor activation.
These SAR studies have not only helped in the elucidation of the targets for this compound and its analogs but have also guided the design of more potent and selective pharmacological tools for studying glutamate receptor subtypes.
Synthesis and Biological Evaluation of Novel Analogs as Biochemical Probes
The development of novel analogs of this compound as biochemical probes is a vibrant area of research. These probes are designed to interact with specific biological targets and can be used to study their function, localization, and regulation. The synthesis of these analogs often involves multi-step chemical processes to introduce specific functional groups or labels.
The four stereoisomers of 4-methylglutamic acid serve as excellent examples of such biochemical probes. acs.org Their distinct selectivities for different kainate receptor subtypes allow researchers to investigate the physiological roles of these receptors in various neuronal processes. The synthesis of these isomers requires careful stereocontrol to obtain the desired configurations.
Beyond stereoisomers, other novel analogs have been synthesized and evaluated. For example, analogs of (S)-alpha-methyl-3-carboxyphenylalanine were synthesized to probe their activity at metabotropic glutamate receptors (mGluRs). nih.gov While these specific analogs were found to be inactive as antagonists, one showed weak agonistic activity for the GluR6 receptor. nih.gov Such findings, even if negative, contribute to a broader understanding of the structural requirements for ligand binding at these receptors.
The biological evaluation of these novel analogs typically involves a battery of in vitro and in vivo assays. These can include radioligand binding assays to determine receptor affinity, electrophysiological recordings to measure effects on neuronal activity, and behavioral studies in animal models to assess their physiological effects.
Development of this compound Based Reagents for Chemical Biology Applications
The unique chemical structure of this compound makes it an attractive scaffold for the development of reagents for chemical biology. These reagents can be used to study and manipulate biological systems in a controlled manner. While specific examples of reagents based solely on the this compound backbone are not extensively documented, the principles of derivatizing the parent compound, L-glutamic acid, can be readily applied.
For instance, the synthesis of diethyl N-[p-(methylamino)benzoyl]-L-glutamate demonstrates how the glutamate structure can be modified to create new chemical entities. nih.gov This particular compound was synthesized in high yield through a two-step process. nih.gov Such synthetic strategies could be adapted to this compound to generate a library of novel reagents.
Potential chemical biology applications for this compound-based reagents include the development of photoaffinity labels to identify interacting proteins, the creation of caged compounds that can be activated by light to release this compound at specific times and locations, and the synthesis of biotinylated or fluorescently tagged derivatives for use in pull-down assays and imaging studies.
Derivatization for Polymer and Material Science Applications (e.g., polypeptides)
The derivatization of amino acids for applications in polymer and material science is a well-established field. Poly(α-L-glutamic acid) (PGA), a synthetic polypeptide, has garnered significant attention for its biocompatibility, biodegradability, and non-immunogenicity, making it a promising material for drug delivery systems and tissue engineering. nih.govmdpi.com
While research has predominantly focused on PGA, the incorporation of this compound into polypeptide chains could offer a means to fine-tune the properties of these materials. The methyl group could influence the polymer's secondary structure, hydrophobicity, and degradation kinetics. For example, the introduction of glutamic acid into a polyester (B1180765) backbone has been shown to increase the hydrophilicity and in vitro degradation rate of the resulting bioelastomer. mdpi.com A similar effect could be anticipated with the incorporation of this compound.
The synthesis of polypeptides containing this compound could be achieved through the ring-opening polymerization of the corresponding N-carboxyanhydride (NCA) derivative. This method is commonly used for the synthesis of PGA and other polypeptides. nih.gov By controlling the polymerization conditions, it would be possible to create homopolymers of this compound or copolymers with other amino acids, leading to a wide range of materials with diverse properties.
These novel polypeptides could find applications in areas such as controlled drug release, where the polymer's degradation rate can be tailored to release a therapeutic agent over a specific period, and in tissue engineering, where the polymer's mechanical properties and biocompatibility are critical for supporting cell growth and tissue regeneration.
Emerging Research Directions and Advanced Methodological Integration
Systems Biology Approaches: Metabolomics and Proteomics Integration
Systems biology offers a powerful lens for understanding the complex roles of 4-Methyl-L-glutamate within a biological system. By integrating high-throughput data from metabolomics and proteomics, researchers can move beyond the study of individual components to a more holistic view of the metabolic networks in which this compound participates. This integrated approach is crucial for elucidating the nuanced effects of this compound on cellular physiology and function.
Metabolomics studies, which provide a snapshot of the complete set of small-molecule metabolites in a biological sample, can quantify the levels of this compound and related compounds. This allows for the identification of metabolic pathways that are influenced by fluctuations in its concentration. For instance, non-targeted metabolomics can reveal unexpected correlations between this compound and other metabolic pathways, suggesting novel biological functions. mdpi.com
Proteomics, on the other hand, identifies and quantifies the entire complement of proteins in a cell or tissue. By correlating changes in protein expression with the presence or concentration of this compound, it is possible to identify enzymes and transporters that are directly involved in its metabolism and transport. For example, a top-down proteomics approach in organisms like Corynebacterium glutamicum has been used to characterize post-translational modifications on proteins involved in amino acid metabolism, a technique that could be applied to study the influence of this compound. nih.gov
The true power of systems biology lies in the integration of these datasets. By combining metabolomic and proteomic data, researchers can build comprehensive models of the metabolic and regulatory networks surrounding this compound. This multi-omics analysis can reveal how changes at the protein level, such as the upregulation of a particular enzyme, translate into changes in the metabolic profile, including the synthesis or degradation of this compound. biorxiv.org Such integrated analyses have been instrumental in understanding the metabolism of L-glutamate and could be pivotal in deciphering the metabolic and regulatory adaptations related to its methylated form. nih.govbiorxiv.org
Table 1: Illustrative Data Integration in a Systems Biology Approach to this compound Research
| Data Type | Information Gained | Potential Insights for this compound |
|---|---|---|
| Metabolomics | Quantitative profile of metabolites | Identification of pathways affected by this compound; discovery of novel metabolic products. |
| Proteomics | Quantitative profile of proteins | Identification of enzymes, transporters, and regulatory proteins involved in this compound metabolism. nih.gov |
| Integrated Analysis | Correlation of metabolite and protein changes | Construction of metabolic network models; understanding the regulatory mechanisms controlling this compound homeostasis. |
Advanced Imaging Techniques for Spatiotemporal Localization in Cells/Tissues
Visualizing the precise location and concentration dynamics of this compound within cells and tissues is a significant challenge, yet it is crucial for understanding its physiological roles. Advanced imaging techniques are emerging as indispensable tools for achieving this spatiotemporal localization. While direct imaging of this compound is still in its nascent stages, techniques developed for its parent compound, L-glutamate, offer a roadmap for future research.
One promising avenue is the development of genetically encoded fluorescent sensors. These sensors, which can be expressed in specific cell types or subcellular compartments, exhibit a change in fluorescence upon binding to their target molecule. While sensors for L-glutamate are available, the design of a specific sensor for this compound would enable real-time visualization of its concentration changes in living cells with high spatial and temporal resolution. umn.edu
Positron Emission Tomography (PET) is another powerful imaging modality that could be adapted for studying this compound. This would involve the synthesis of a this compound analog labeled with a positron-emitting radionuclide, such as Carbon-11 or Fluorine-18. nih.gov The administration of this radiotracer would allow for the non-invasive, quantitative imaging of its uptake and distribution in whole organisms. e-century.us This approach has been successfully used to image L-glutamine metabolism in tumors and could provide valuable insights into the biodistribution of this compound. snmjournals.org
Magnetic Resonance Spectroscopy (MRS) is a non-invasive technique that can detect and quantify metabolites in living tissues. While the spatial resolution of MRS is lower than that of other imaging techniques, it has been used to measure glutamate (B1630785) levels in the brain. nih.gov Further advancements in MRS technology, potentially coupled with hyperpolarization techniques, could enhance its sensitivity for detecting and mapping the distribution of this compound.
Table 2: Potential Advanced Imaging Techniques for this compound
| Imaging Technique | Principle | Potential Application for this compound |
|---|---|---|
| Fluorescent Sensors | Genetically encoded proteins that fluoresce upon binding. | Real-time imaging of concentration dynamics in live cells. |
| Positron Emission Tomography (PET) | Detection of gamma rays from a radiolabeled analog. e-century.us | Whole-body, quantitative imaging of uptake and distribution. nih.gov |
| Magnetic Resonance Spectroscopy (MRS) | Non-invasive detection of metabolic signatures. nih.gov | In vivo quantification and mapping of tissue concentrations. |
Biotechnological Exploitation of this compound and its Enzymes (e.g., bioremediation, synthetic biology)
The unique chemical structure of this compound and the enzymes involved in its metabolism present exciting opportunities for biotechnological applications, ranging from environmental remediation to the synthesis of novel compounds.
In the realm of bioremediation, enzymes that can act on or synthesize this compound could be harnessed to degrade environmental pollutants. Bioremediation leverages the metabolic capabilities of organisms and their enzymes to transform hazardous substances into non-toxic compounds. researchgate.netmdpi.com Enzymes with specificity for methylated compounds could potentially be engineered to break down recalcitrant environmental pollutants that share structural similarities. The immobilization of such enzymes can enhance their stability and reusability, making them more cost-effective for large-scale bioremediation efforts. researchgate.net
Synthetic biology provides a framework for designing and constructing new biological parts, devices, and systems. The enzymes of the this compound pathway could be incorporated into engineered metabolic pathways in microbial chassis like Corynebacterium glutamicum or Escherichia coli to produce valuable chemicals. researchgate.netmdpi.com For example, by introducing and optimizing the expression of genes encoding these enzymes, it may be possible to create microbial cell factories for the sustainable production of specialty chemicals derived from this compound. The principles of metabolic engineering, which have been extensively applied to enhance the production of L-glutamate and its derivatives, can guide the rational design of these synthetic pathways. nih.govnih.gov
Furthermore, the chemoenzymatic synthesis of this compound and its analogs demonstrates the potential of using isolated enzymes as catalysts in organic synthesis. acs.org This approach combines the selectivity of enzymes with the versatility of chemical synthesis to produce complex molecules with high purity and yield.
Table 3: Biotechnological Applications of this compound and Associated Enzymes
| Application Area | Approach | Potential Outcome |
|---|---|---|
| Bioremediation | Engineering enzymes for pollutant degradation. nih.gov | Development of biocatalysts for the removal of specific environmental contaminants. |
| Synthetic Biology | Constructing novel metabolic pathways in microorganisms. researchgate.netnih.gov | Sustainable production of specialty chemicals and biofuels. |
| Chemoenzymatic Synthesis | Using isolated enzymes as catalysts in chemical reactions. acs.org | Efficient and selective synthesis of this compound analogs and other fine chemicals. |
Theoretical and Computational Chemistry Contributions to this compound Research
Theoretical and computational chemistry provides powerful tools to investigate the properties of this compound at an atomic level, offering insights that are often inaccessible through experimental methods alone. These computational approaches can be used to predict the structure, reactivity, and interactions of this compound, thereby guiding experimental design and helping to interpret complex data.
Quantum chemical calculations, such as those based on density functional theory (DFT), can be employed to elucidate the electronic structure and predict the spectroscopic properties of this compound. nih.gov These calculations can also be used to model reaction mechanisms, such as the enzymatic synthesis or degradation of the molecule, providing a detailed understanding of the transition states and reaction energetics. researchgate.net
Molecular docking and molecular dynamics (MD) simulations are invaluable for studying the interactions of this compound with proteins, such as enzymes and receptors. nih.gov Docking simulations can predict the preferred binding orientation of this compound within the active site of a protein, while MD simulations can provide a dynamic picture of the binding process and the conformational changes that may occur upon binding. mdpi.com These computational studies can aid in the identification of key amino acid residues involved in binding and catalysis.
Furthermore, computational methods can be used in the rational design of novel enzymes with altered substrate specificity or enhanced catalytic activity. By creating computational models of enzymes involved in this compound metabolism, researchers can predict the effects of specific mutations and guide the engineering of biocatalysts for biotechnological applications.
Table 4: Computational Chemistry Methods in this compound Research
| Computational Method | Information Provided | Research Application |
|---|---|---|
| Quantum Chemistry (e.g., DFT) | Electronic structure, reaction mechanisms, spectroscopic properties. nih.gov | Understanding enzyme catalysis and reactivity. |
| Molecular Docking | Prediction of binding modes to proteins. nih.gov | Identifying potential enzyme inhibitors or receptor ligands. |
| Molecular Dynamics (MD) Simulations | Dynamic behavior of this compound and its complexes with proteins. | Elucidating the mechanism of protein-ligand recognition and binding. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Methyl-L-glutamate with high enantiomeric purity?
- Methodology : Use enzymatic catalysis (e.g., glutamate-specific methyltransferases) or chiral auxiliaries to ensure stereochemical control during synthesis. For example, asymmetric hydrogenation of α-ketoglutarate derivatives can yield enantiomerically pure this compound. Purification via HPLC with chiral stationary phases (e.g., cyclodextrin-based columns) is critical for isolating the desired isomer .
- Validation : Confirm enantiomeric purity using polarimetry, circular dichroism (CD), or chiral NMR shift reagents.
Q. How can researchers characterize the physicochemical properties of this compound to ensure batch consistency?
- Methodology : Perform thermal analysis (DSC/TGA) to determine melting points and decomposition profiles. Measure solubility in aqueous buffers and organic solvents (e.g., DMSO) under controlled pH and temperature. Use FT-IR and Raman spectroscopy to confirm functional groups (e.g., carboxylate and methyl moieties) .
- Data Interpretation : Compare spectral data with reference libraries (e.g., PubChem or SciFinder) and report deviations >5% as potential impurities.
Q. What analytical techniques are optimal for detecting and quantifying this compound in complex biological matrices?
- Methodology : Employ LC-MS/MS with a hydrophilic interaction liquid chromatography (HILIC) column for separation. Derivatize samples using dansyl chloride or o-phthalaldehyde to enhance fluorescence detection sensitivity .
- Calibration : Use isotopically labeled internal standards (e.g., this compound-d3) to correct for matrix effects.
Advanced Research Questions
Q. How does this compound interact with glutamate receptors compared to endogenous ligands, and what experimental approaches can elucidate these differences?
- Methodology : Use patch-clamp electrophysiology on neuronal cultures or HEK293 cells expressing NMDA/AMPA receptors. Compare agonist efficacy (EC50) and antagonist sensitivity (e.g., APV inhibition) between this compound and L-glutamate .
- Data Interpretation : Analyze current-voltage relationships and desensitization kinetics to identify structural determinants of receptor binding (e.g., methyl group steric effects).
Q. What metabolic engineering strategies can enhance the microbial production of this compound derivatives?
- Methodology : Overexpress methyltransferase genes (e.g., mts) in Bacillus methanolicus to redirect carbon flux from methanol toward this compound. Optimize fermentation conditions (e.g., C:N ratio, dissolved oxygen) using response surface methodology (RSM) .
- Validation : Monitor titers via HPLC and transcriptomics to identify bottlenecks in methyl-group transfer pathways.
Q. How should researchers address discrepancies in reported bioactivity data for this compound across different studies?
- Methodology : Conduct meta-analyses using systematic review frameworks (PRISMA guidelines). Normalize data by adjusting for variables like assay type (e.g., cell-free vs. whole-cell), buffer composition, and purity thresholds (>95%) .
- Advanced Tools : Apply machine learning models (e.g., random forests) to identify confounding factors (e.g., pH or co-solvents) that explain variability in IC50/EC50 values .
Q. What computational models are effective in predicting the structure-activity relationships (SAR) of this compound derivatives?
- Methodology : Use molecular docking (AutoDock Vina) to simulate binding to glutamate receptors. Perform QSAR analysis with descriptors like logP, polar surface area, and hydrogen-bond donor/acceptor counts .
- Validation : Cross-validate predictions with in vitro assays and report correlation coefficients (R² >0.7 as acceptable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
